molecular formula C16H19ClN2O4 B5246928 methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate

methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B5246928
M. Wt: 338.78 g/mol
InChI Key: ZGWPCWLCZBYPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a tert-butyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and chlorophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Methyl 5-tert-butyl-1-[(4-methylphenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Methyl 5-tert-butyl-1-[(4-fluorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

What sets methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate apart is its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenyl group may enhance its antimicrobial activity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 5-tert-butyl-1-(4-chlorobenzoyl)-5-hydroxy-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-15(2,3)16(22)9-12(14(21)23-4)18-19(16)13(20)10-5-7-11(17)8-6-10/h5-8,22H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWPCWLCZBYPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.